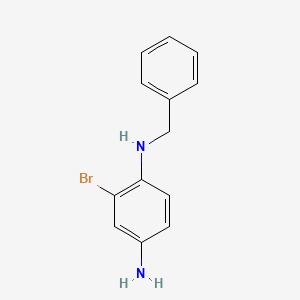

1-N-benzyl-2-bromobenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-2-bromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJHSVXFKKQUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Benzyl 2 Bromobenzene 1,4 Diamine

Precursor Synthesis and Intermediate Transformations

The foundation of the synthesis for 1-N-benzyl-2-bromobenzene-1,4-diamine lies in the preparation and transformation of key precursors. The strategic introduction of amino, nitro, and bromo groups onto the benzene (B151609) ring sets the stage for the final molecular architecture.

Reduction of Nitrobenzene Derivatives (e.g., 2-bromo-4-nitroaniline)

A critical step in forming the diamine structure is the reduction of a nitro group to a primary amine. In a likely synthetic pathway, the intermediate 2-bromo-N-benzyl-4-nitroaniline would be reduced to yield the final product. This transformation is a cornerstone of aromatic chemistry, with several reliable methods available.

The reduction of nitroarenes can be achieved using various reagents, with the choice often depending on factors like functional group tolerance, cost, and scale. organic-chemistry.org Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), known as the Béchamp reduction. thieme-connect.de A widely used laboratory-scale method involves stannous chloride (SnCl₂) in a solvent like ethanol (B145695); this method is effective for reducing nitroanilines. prepchem.com For instance, the related compound 4-bromobenzene-1,2-diamine (B31645) is prepared by refluxing 4-bromo-2-nitroaniline (B116644) with SnCl₂ in ethanol.

Modern, more chemoselective methods are also available. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or formate (B1220265) salts) is a clean and efficient alternative that often proceeds under milder conditions. organic-chemistry.orgmdpi.com

| Reagent/System | Typical Conditions | Key Characteristics |

|---|---|---|

| Fe / HCl or NH₄Cl (Bechamp) | Aqueous/alcoholic solvent, heat | Cost-effective, widely used industrially. |

| SnCl₂·2H₂O / EtOH | Reflux | Effective, common lab-scale method. prepchem.com |

| H₂ / Pd/C | Pressurized H₂ gas, various solvents | Clean, high yield, but requires specialized equipment. mdpi.com |

| Hydrazine (N₂H₄) / Pd/C | Alcohol solvent, heat | Avoids use of H₂ gas; transfer hydrogenation. organic-chemistry.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/biphasic system | Mild, useful for sensitive substrates. |

Amination Reactions of Substituted Benzene Systems

The formation of the initial phenylenediamine framework can be accomplished through various amination reactions. While the target synthesis may start from a pre-functionalized aniline (B41778), understanding the fundamental methods for introducing amino groups is crucial. Direct amination of benzene rings can be achieved, though it often requires harsh conditions or specialized catalysts. For example, processes exist for the amination of 1,4-dihydroxybenzene to 1,4-phenylenediamine using ammonia (B1221849) over an acidic alumina (B75360) catalyst at high temperatures and pressures. chemicalbook.com

More contemporary approaches rely on catalytic C-N bond-forming reactions, which are discussed in section 2.4.

N-Benzylation Strategies in Diamine Synthesis

The introduction of the benzyl (B1604629) group onto one of the nitrogen atoms is a defining step in the synthesis. This is typically achieved through nucleophilic substitution, where an amine attacks a benzyl halide. In a logical synthetic sequence, the N-benzylation would be performed on a precursor like 2-bromo-4-nitroaniline (B50497). The primary amino group of this precursor is sufficiently nucleophilic to react with benzyl bromide or benzyl chloride, usually in the presence of a non-nucleophilic base (like sodium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. google.com

Alternative, "greener" benzylating agents have been developed to avoid the use of lachrymatory benzyl halides. Dibenzyl carbonate, for instance, can serve as an effective reagent for the N,N-dibenzylation of primary amines. nih.gov Reductive amination is another powerful technique, where an amine is reacted with benzaldehyde (B42025) to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the N-benzyl amine.

| Reagent | Co-reagent/Catalyst | Description |

|---|---|---|

| Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, Et₃N) | Classic Sₙ2 reaction; widely applicable. google.comresearchgate.net |

| Benzaldehyde | Reducing agent (e.g., NaBH₄, H₂/Pd) | Indirect reductive amination via an imine intermediate. |

| Dibenzyl carbonate | Phosphonium salts (catalytic) | A less hazardous alternative to benzyl halides. nih.gov |

Regioselective Bromination Techniques in Benzene Ring Functionalization

Achieving the correct substitution pattern (regiochemistry) is paramount. While the proposed synthesis starts with a pre-brominated compound, an alternative route could involve brominating an N-benzyl aniline derivative. For example, if one were to brominate N-benzyl-4-nitroaniline, the directing effects of the substituents would determine the outcome. The N-benzylamino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The powerful activating effect of the amino group would direct the incoming electrophile (Br⁺) to the positions ortho to it. Since one ortho position is sterically unhindered, bromination would selectively occur at the C2 position.

Various brominating agents can be employed for such electrophilic aromatic substitutions. gla.ac.uk Molecular bromine (Br₂) with a Lewis acid catalyst is traditional, but can lack selectivity. N-Bromosuccinimide (NBS) is a milder and often more selective reagent, particularly for activated rings, and its use can be catalyzed by acids. researchgate.netyoutube.comyoutube.com A method for synthesizing the precursor 2-bromo-4-nitroaniline involves treating 4-nitroaniline (B120555) with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.govresearchgate.net

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Br₂ / FeBr₃ | Often in a non-polar solvent | Classic, powerful electrophilic bromination. |

| N-Bromosuccinimide (NBS) | Acid catalyst, CCl₄ or CH₃CN | Milder alternative, good for activated rings. researchgate.net |

| HBr / H₂O₂ | Aqueous/acidic media | In-situ generation of Br₂; "green" approach. researchgate.net |

| N-Bromosaccharin / Amberlyst-15 | Catalytic solid acid | Provides high regioselectivity for phenols and anilines. researchgate.net |

Catalytic Approaches in Diamine Synthesis

Modern organic synthesis increasingly relies on powerful catalytic methods to form bonds with high efficiency and selectivity. The construction of complex amines and diamines has been revolutionized by such approaches.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is one of the most significant advances in C-N bond formation over the past few decades. wiley.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org

This methodology could be hypothetically employed to construct the backbone of this compound. For example, a synthetic route could involve the selective mono-amination of 1,2-dibromo-4-nitrobenzene (B1583194) with benzylamine (B48309). The choice of ligand and reaction conditions would be critical to control which bromine atom reacts and to prevent double amination. nih.gov Subsequently, reduction of the nitro group would yield the target diamine. This catalytic approach offers a high degree of flexibility and functional group tolerance, making it a powerful tool for synthesizing complex aromatic amines. nih.govrsc.org

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. nih.gov |

| Phosphine Ligand | BINAP, DavePhos, XPhos, KPhos | Stabilizes the Pd center and facilitates the catalytic cycle. acs.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |

Copper-Mediated Amination Reactions

Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation or Goldberg reaction, are a viable method for forming the N-benzylamine linkage in a precursor to the target molecule. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with an amine, facilitated by a copper catalyst. While traditional Ullmann conditions often required high temperatures (frequently over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene, modern advancements have introduced milder and more efficient protocols. wikipedia.org

The reaction mechanism generally involves the oxidative addition of the aryl halide to a Cu(I) species, which can be generated in situ from copper metal or a copper(I) salt like CuI. organic-chemistry.org This is followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product. wikipedia.org

For the synthesis of a precursor like N-benzyl-2-bromo-5-nitroaniline, one might react 2,5-dibromonitrobenzene with benzylamine. The choice of catalyst, ligand, base, and solvent is critical for achieving good yield and selectivity. Modern Ullmann-type reactions often employ ligands such as diamines or phenanthrolines, which stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 80-130°C). nih.govtcichemicals.com Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). nih.govresearchgate.net For instance, the amination of 2-bromobenzoic acids has been successfully achieved using a combination of Cu powder and Cu₂O in 2-ethoxyethanol (B86334) at 130°C. nih.govorganic-chemistry.org Such systems demonstrate high chemo- and regioselectivity, which would be crucial for selectively aminating the desired position on the starting material. nih.gov

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzoic Acid | 1-Aminonaphthalene | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |

| 2-Bromobenzoic Acid | Benzylamine | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 91 | nih.gov |

| Bromobenzene (B47551) | N,N-dimethylethylenediamine | CuI | K₂CO₃ | ChCl:Glycerol | 100 | 98 | researchgate.net |

| Aryl Iodide | Amide | CuI / Ethylene diamine | KOH | ChCl:H₂O | 80 | Moderate-Excellent | researchgate.net |

Green Chemistry Approaches in Synthetic Routes (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. These include the use of microwave irradiation, greener solvents, and more efficient catalytic systems to reduce energy consumption, waste, and the use of hazardous materials. walisongo.ac.idmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. arkat-usa.orgnih.gov For the synthesis of this compound or its precursors, microwave irradiation could be applied to the copper-catalyzed amination step or the subsequent nitro group reduction. Reactions that might take several hours under conventional heating can often be completed in minutes under microwave conditions. arkat-usa.orgnih.govrsc.org For example, the synthesis of 1,4-benzoxazines via multicomponent reactions showed a significant rate enhancement and improved yields with microwave heating compared to conventional methods. arkat-usa.org

Other green approaches applicable to this synthesis include the use of alternative reaction media. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used for CuI-catalyzed Ullmann aminations, offering a recyclable and more environmentally friendly solvent system. researchgate.net Similarly, performing reactions in water, where possible, aligns with green chemistry principles by replacing volatile organic compounds. rsc.org Catalyst-free conditions, such as the aqueous, catalyst-free synthesis of 1,4-diketones, represent another green alternative, although their applicability would depend on the specific reaction step. rsc.org The reduction of the nitro group, a key step in the proposed synthesis, can also be made greener by replacing traditional reducing agents like stannous chloride with more benign options like iron powder in aqueous ethanol or acetic acid. researchgate.netchemicalbook.com

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Benzazepinone Intermediate Synthesis | Long reaction times, no product in one step | Reaction time reduced from hours to 4 min; 65% yield | Drastic time reduction, enables difficult reactions | nih.gov |

| 1,4-Benzoxazine Synthesis | Hours | Minutes | Reduced reaction time, improved yield and purity | arkat-usa.org |

| 1,4-Dihydropyridine Nucleoside Synthesis | Lower yields | 86-96% yields | Higher yields, solvent-free conditions | rsc.org |

Purification and Isolation Techniques for Advanced Organic Synthesis

The final step in any synthetic sequence is the purification and isolation of the target compound in high purity. For a molecule like this compound, a combination of techniques would likely be required to separate it from unreacted starting materials, catalysts, and reaction byproducts.

Column Chromatography: This is one of the most common and effective methods for purifying organic compounds. rsc.org For the diamine product, silica (B1680970) gel would be the standard stationary phase. A gradient elution system using a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) would be employed. The non-polar impurities would elute first, followed by the product as the solvent polarity is increased. Given the presence of two amine groups, tailing on the silica gel can be an issue; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent. researchgate.net

Acid-Base Extraction: The basic nature of the two amine functional groups can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1 M HCl). walisongo.ac.id The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified with a base like NaOH or NaHCO₃ to deprotonate the product, and then extracted back into an organic solvent. chemicalbook.com The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ and concentrated to yield the purified amine. chemicalbook.comyoutube.com

Recrystallization: If the final product is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the solvent. The choice of solvent is critical and must be determined empirically.

Distillation: While the target compound likely has a high boiling point, vacuum distillation can be useful for removing lower-boiling impurities, such as any excess benzylamine used in the reaction. reddit.com

| Technique | Description | Applicability for this compound | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Primary method for separating the product from starting materials and byproducts. Eluent typically a hexane/ethyl acetate mixture, possibly with added triethylamine. | rsc.org |

| Acid-Base Extraction | Separation based on the different solubilities of the compound and its protonated/deprotonated form in aqueous and organic phases. | Useful for removing non-basic impurities. The diamine can be extracted into an aqueous acid phase and then recovered. | chemicalbook.com |

| Recrystallization | Purification of solids based on differences in solubility at different temperatures. | Highly effective if the product is a crystalline solid. Removes impurities that remain soluble in the cold solvent. | researchgate.net |

| Vacuum Distillation | Separation of liquids based on boiling point differences at reduced pressure. | Mainly for removing volatile impurities like excess benzylamine or solvents, rather than purifying the high-boiling point product itself. | reddit.com |

Chemical Reactivity and Transformation Mechanisms of 1 N Benzyl 2 Bromobenzene 1,4 Diamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1-N-benzyl-2-bromobenzene-1,4-diamine possesses several substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS). The primary amine (-NH2) and the secondary amine (-NH-benzyl) are both potent activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.org

The positions on the aromatic ring are numbered relative to the primary amine (position 1). The directing effects of the substituents are as follows:

-NH2 (at C-1): Strongly activating, ortho, para-directing.

-Br (at C-2): Deactivating, ortho, para-directing.

-NH-benzyl (at C-4): Strongly activating, ortho, para-directing.

Given the substitution pattern, the available positions for electrophilic attack are C-3, C-5, and C-6. The powerful activating and directing influence of the two amino groups will dominate the reaction's outcome. The position most favored for substitution will be C-5, as it is ortho to the secondary amine and para to the primary amine, and sterically the most accessible. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmsu.edu However, the strong basicity of the amine groups can lead to complications with Lewis acid catalysts used in Friedel-Crafts reactions, often requiring protection of the amine groups. youtube.com

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Primary Amine | C-1 | +R > -I | Strongly Activating | ortho, para |

| Bromine | C-2 | -I > +R | Deactivating | ortho, para |

| Secondary Amine | C-4 | +R > -I | Strongly Activating | ortho, para |

Nucleophilic Substitution Reactions Involving the Bromine Atom

Aryl halides like this compound are generally unreactive towards traditional S(_N)1 and S(_N)2 nucleophilic substitution reactions. msu.edu However, substitution of the bromine atom can be achieved under specific conditions through two primary mechanisms: nucleophilic aromatic substitution (S(_N)Ar) and elimination-addition (via a benzyne (B1209423) intermediate).

The S(_N)Ar mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. msu.edulibretexts.org In the case of this compound, the amine groups are electron-donating, which does not favor the S(_N)Ar pathway.

The elimination-addition mechanism, proceeding through a highly reactive benzyne intermediate, is more plausible, especially in the presence of a very strong base like sodium amide (NaNH(_2)). masterorganicchemistry.com The reaction of related aryl halides with strong bases can lead to a mixture of products. msu.edu

Reactions of the Primary and Secondary Amine Functionalities

The primary and secondary amine groups are key sites of reactivity in this compound.

The primary amine at C-4 can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO(_2) and a strong acid like HCl) at low temperatures. However, the presence of a second amine group in the ortho position (C-1 relative to the bromine) can lead to intramolecular cyclization, forming a benzotriazole (B28993) derivative rather than a stable diazonium salt. This is a known reaction pathway for o-phenylenediamines. stackexchange.com

Both the primary and secondary amines can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. libretexts.org Alkylation of the amines is also possible using alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Given that the primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, selective reaction at the primary amine may be possible under controlled conditions.

Alkylation can also occur on the benzene ring via the Friedel-Crafts reaction, although this is often accompanied by challenges such as polyalkylation and carbocation rearrangements. libretexts.orglibretexts.org The amine groups on the ring are strongly activating, but their basicity interferes with the Lewis acid catalyst. ethz.ch

Interactive Table: Amine Functional Group Reactions

| Reaction Type | Reagent(s) | Functional Group(s) Involved | Product Type |

| Acylation | Acid Chloride (R-COCl), Base | Primary and Secondary Amines | Amide |

| Alkylation | Alkyl Halide (R-X), Base | Primary and Secondary Amines | Alkylated Amine |

| Diazotization | NaNO₂, HCl (0-5 °C) | Primary Amine | Diazonium Salt (potentially unstable, may cyclize) |

The ortho-diamine-like arrangement of the two amino groups (relative to the bromine) makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Benzimidazoles: Condensation of this compound with aldehydes or carboxylic acids (and their derivatives) can yield 1,2-disubstituted benzimidazoles. nih.govnih.gov These reactions are often catalyzed by acids and can sometimes be promoted by microwave irradiation. nih.gov For instance, reacting the diamine with an aldehyde would lead to the formation of a benzimidazole (B57391) ring. nih.govyoutube.com

Quinoxalinones: Reaction with α-keto acids or their esters can lead to the formation of quinoxalin-2(1H)-ones. organic-chemistry.org This condensation reaction is a standard method for synthesizing this class of heterocycles from o-phenylenediamines. sapub.orgorganic-chemistry.org

Schiff Bases: The primary amine at C-4 can react with aldehydes or ketones to form Schiff bases (imines). researchgate.netresearchgate.net This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.netajol.info The resulting imine can then be involved in further transformations.

Interactive Table: Heterocycle Synthesis from this compound

| Heterocycle | Co-reactant | General Conditions |

| Benzimidazole | Aldehyde or Carboxylic Acid | Acid catalysis, heat, or microwave irradiation nih.govnih.gov |

| Quinoxalinone | α-Keto Acid or Ester | Catalyst-free in water or with acid/base catalysis organic-chemistry.org |

| Schiff Base | Aldehyde or Ketone | Reflux in alcohol, often with acid catalyst researchgate.netajol.info |

Oxidative Transformations of the Diamine Moiety

Aromatic diamines are generally susceptible to oxidation, which can lead to the formation of colored products. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Mild oxidation could potentially lead to the formation of quinone-diimine structures. Stronger oxidizing agents might lead to polymerization or degradation of the molecule. The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds often involves an oxidative step, which can be achieved using various reagents, including air (O(_2)) in the presence of a catalyst. organic-chemistry.org

Cross-Coupling Reactions (e.g., Heck Coupling) for Further Functionalization

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring of this compound makes it a suitable candidate for such reactions.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a plausible transformation for this compound. wikipedia.orgorganic-chemistry.orgyoutube.com In a typical Heck reaction, the aryl bromide (in this case, this compound) would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination. wikipedia.org The specific conditions, such as the choice of catalyst, ligands, base, and solvent, would be crucial for a successful transformation and would require empirical optimization. organic-chemistry.orgthieme-connect.demdpi.com

Similarly, other cross-coupling reactions like the Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (for C-N bond formation) are theoretically applicable to the bromo-substituent of the molecule. nih.govnih.govmdpi.com For instance, a Suzuki-Miyaura reaction could introduce a new aryl or alkyl group at the 2-position of the benzene ring. nih.gov However, without specific experimental data for this compound, any discussion of reaction yields, regioselectivity, and the influence of the benzylamino and amino groups on the reactivity remains speculative.

The amino groups present in the molecule could potentially influence the catalytic cycle, for example, by coordinating to the palladium center, which might affect the catalyst's activity and selectivity. nih.gov The development of site-selective cross-coupling reactions for dihalogenated anilines has been a subject of research, highlighting the challenges and opportunities in controlling reactivity in such systems. researchgate.net

A search for analogous reactions on similar structures, such as the cross-coupling of unprotected ortho-bromoanilines, indicates that such transformations are feasible, often requiring specific catalyst systems to achieve good yields. nih.gov

Table 1: Plausible, Non-Verified Cross-Coupling Reactions of this compound

| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| Heck Coupling | Alkene (e.g., Styrene) | 1-N-benzyl-2-styrylbenzene-1,4-diamine | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | 1-N-benzyl-2-phenylbenzene-1,4-diamine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | N¹-benzyl-N²-morpholinobenzene-1,4-diamine | Pd catalyst, Ligand (e.g., BINAP) |

Note: The information in this table is hypothetical and based on general principles of cross-coupling reactions. It is not derived from experimental results for the specified compound.

Studies on Reaction Kinetics and Thermodynamics

A comprehensive search of the scientific literature did not yield any specific studies on the reaction kinetics or thermodynamics of this compound. Such studies are fundamental to understanding reaction mechanisms, optimizing reaction conditions, and assessing the feasibility of a chemical process.

Kinetic studies would involve measuring the rate of reaction of this compound in, for example, a cross-coupling reaction, by varying the concentrations of reactants and catalyst components. This would allow for the determination of the reaction order with respect to each species and provide insights into the rate-determining step of the mechanism. Kinetic studies on related systems, such as the Michael-type additions of substituted anilines, have been conducted to elucidate reaction mechanisms. koreascience.kr

Thermodynamic studies would involve measuring properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy. nist.gov This data would provide information on the stability of the compound and the equilibrium position of its reactions. Without experimental data or computational studies for this compound, no quantitative assessment of its kinetic or thermodynamic parameters can be provided.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For 1-N-benzyl-2-bromobenzene-1,4-diamine, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of both the phenylenediamine and benzyl (B1604629) rings, as well as the methylene (B1212753) and amine protons.

Aromatic Protons: The protons on the disubstituted benzene (B151609) ring are anticipated to appear as complex multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, amino, and benzylamino substituents. For comparison, in N-benzyl-2-chloroaniline, aromatic protons are observed in the range of δ 6.56-7.26 ppm. rsc.org The protons on the benzyl group's phenyl ring would likely resonate in the range of δ 7.2-7.4 ppm, similar to those in many benzyl-containing compounds. rsc.orgchemicalbook.com

Methylene Protons (-CH₂-): The two protons of the benzyl methylene group are expected to appear as a singlet or a doublet, typically around δ 4.3 ppm. chemicalbook.com This downfield shift is due to the deshielding effect of the adjacent nitrogen and phenyl ring.

Amine Protons (-NH- and -NH₂): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) groups would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.0-5.0 ppm range. In N1-benzyl-4-chlorobenzene-1,2-diamine, the primary amine protons appear as a broad singlet at δ 3.42 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

Aromatic Carbons: The benzene ring carbons would produce a series of signals in the δ 110-150 ppm region. The carbon atom attached to the bromine (C-Br) is expected to be shifted to a lower field (around δ 110-120 ppm), while the carbons attached to nitrogen atoms (C-N) would appear at a higher field (around δ 135-150 ppm). For instance, in N-benzyl-2-chloroaniline, the aromatic carbons resonate between δ 111.59 and 143.93 ppm. rsc.org

Methylene Carbon (-CH₂-): The methylene carbon of the benzyl group would likely be observed around δ 48 ppm. rsc.orgchemicalbook.com

A summary of predicted chemical shifts is presented below.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 6.0 - 8.0 | 110 - 140 |

| Benzyl C-H | 7.2 - 7.4 | 127 - 129 |

| Methylene -CH₂- | ~4.3 | ~48 |

| Amine -NH-/-NH₂ | 3.0 - 5.0 | N/A |

| C-Br | N/A | 110 - 120 |

| C-N | N/A | 135 - 150 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like FTIR and Raman are crucial for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups would exhibit stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. In related poly(2-bromoaniline) hydrochloride, N-H stretching vibrations are observed in this region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene group would be seen just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range.

N-H Bending: The N-H bending vibrations for the primary amine are typically found around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for aromatic amines are expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene ring would be prominent.

| Functional Group | Expected FTIR Absorption Band (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend | ~1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions of the aromatic systems. The presence of amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum of p-phenylenediamine (B122844) shows absorption maxima at 198 nm, 236 nm, and 284 nm. researchgate.netsielc.com Due to the extended conjugation and the presence of the benzyl group and bromine atom, the absorption maxima for the title compound might be shifted to longer wavelengths. aps.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₃BrN₂), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio.

Common fragmentation patterns for N-benzylanilines involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. rsc.org Other fragments could arise from the loss of the bromine atom or cleavage of the phenylenediamine ring. A study on the LC-MS/MS of p-phenylenediamine showed a transition from m/z 109 to 92. nih.gov

Expected Fragmentation Data:

| Fragment | m/z (Expected) |

| [C₁₃H₁₃⁷⁹BrN₂]⁺ | ~292 |

| [C₁₃H₁₃⁸¹BrN₂]⁺ | ~294 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

| [M - Br]⁺ | ~213 |

| [M - C₇H₇]⁺ | ~201 |

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable to chiral derivatives)

The parent compound, this compound, is not chiral. However, if a chiral center were introduced, for instance by modifying the benzyl group or by synthesizing a derivative with a chiral substituent, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of chiral molecules. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been employed as a primary tool to investigate the electronic structure and to determine the most stable geometric configuration of 1-N-benzyl-2-bromobenzene-1,4-diamine. These calculations are fundamental to understanding the intrinsic properties of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, the HOMO is predominantly located on the electron-rich diaminobenzene ring, while the LUMO is distributed across the molecule. This distribution suggests that the diaminobenzene moiety is the primary site for electrophilic attack.

| Parameter | Value (eV) |

| HOMO Energy | -5.15 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.26 |

This is an interactive data table. You can sort and filter the data as needed.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP analysis reveals intense red regions (negative potential) around the nitrogen atoms of the diamine group, confirming them as the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine groups show a blue color (positive potential), indicating their electrophilic character.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

To understand the dynamic behavior and conformational flexibility of this compound, Molecular Dynamics (MD) simulations were conducted. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations and the nature of intermolecular interactions. The simulations revealed that the benzyl (B1604629) group is not static but can rotate, leading to different low-energy conformations. The primary intermolecular interactions observed were hydrogen bonds involving the amine groups, which play a significant role in the solid-state packing and solution-phase behavior of the compound.

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for mapping out potential reaction pathways and understanding the energetic barriers involved.

Theoretical calculations were performed to investigate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the associated activation energies, researchers can predict the feasibility and kinetics of a given reaction. For instance, studies on the N-arylation reactions of similar diamine compounds have shown that computational approaches can accurately model the reaction profile, including the energies of intermediates and transition states, providing a detailed mechanistic understanding that complements experimental observations.

Solvent Effects on Reaction Energetics

The surrounding solvent environment can significantly influence the energetics of a chemical reaction, affecting reaction rates and equilibrium positions. For reactions involving polar molecules like this compound, which possesses amine functionalities and a polar carbon-bromine bond, solvent effects are particularly pronounced. Computational models are essential for dissecting these complex interactions.

Theoretical investigations into solvent effects typically employ either explicit or implicit solvent models. An explicit solvent model would involve simulating the target molecule surrounded by a discrete number of solvent molecules. This approach can capture specific, short-range interactions like hydrogen bonding between the amine protons of the diamine and solvent molecules such as water or methanol (B129727).

A more common and computationally efficient approach is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a defined dielectric constant. This allows for the calculation of the solvation energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent.

For a hypothetical reaction involving this compound, such as an N-alkylation or a cross-coupling reaction, computational chemists would calculate the energies of the reactants, transition states, and products in both the gas phase and in various solvents. The difference in these energy profiles would reveal the extent to which a solvent stabilizes or destabilizes each species.

Table 1: Hypothetical Solvent Effects on a Reaction Involving this compound

| Solvent | Dielectric Constant (ε) | Relative Energy of Reactant (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 | 25.0 | 25.0 |

| Toluene | 2.4 | -2.5 | 20.0 | 22.5 |

| Tetrahydrofuran (THF) | 7.5 | -4.0 | 18.5 | 22.5 |

| Acetonitrile (B52724) | 36.6 | -7.0 | 15.0 | 22.0 |

| Water | 78.4 | -9.0 | 12.0 | 21.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how computational models would quantify the stabilization of polar species in solvents with higher dielectric constants, often leading to a lower activation energy.

Non-Covalent Interaction (NCI) Analysis (e.g., RDG maps)

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and intermolecular recognition properties of a molecule. For this compound, a variety of NCIs are expected, including hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the bromine atom.

Non-Covalent Interaction (NCI) analysis , often visualized using Reduced Density Gradient (RDG) maps , is a computational technique based on the electron density and its derivatives. This method allows for the identification and characterization of NCIs in real space. RDG maps typically use a color scale to represent the nature and strength of the interactions:

Blue regions indicate strong, attractive interactions such as hydrogen bonds.

Green regions denote weak, delocalized van der Waals interactions.

Red regions signify strong repulsive interactions, often found within sterically crowded areas or in the core of atomic rings.

In the context of this compound, an NCI analysis would likely reveal:

A strong hydrogen bond donor capacity from the primary and secondary amine groups.

Pi-stacking interactions between the two aromatic rings (the benzene (B151609) and the benzyl group), which would appear as a broad green region between the rings in an RDG map.

The potential for the bromine atom to act as a halogen bond donor, interacting with other Lewis basic sites.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry and materials science for designing new molecules with desired characteristics.

To develop a QSAR or QSPR model for a series of derivatives of this compound, a researcher would first synthesize a library of analogous compounds with systematic variations in their structure (e.g., different substituents on the aromatic rings). The biological activity (for QSAR) or a specific property (e.g., solubility, melting point for QSPR) of each compound would be measured experimentally.

Next, a set of molecular descriptors would be calculated for each molecule using computational software. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial atomic charges).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Finally, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a quantitative relationship between the descriptors and the measured activity/property.

Table 2: Example of a Hypothetical QSAR Data Table for Derivatives of this compound

| Compound ID | Substituent (R) | LogP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | H | 3.8 | 290.18 | 38.1 | 10.5 |

| 2 | 4'-F | 3.9 | 308.17 | 38.1 | 8.2 |

| 3 | 4'-Cl | 4.2 | 324.62 | 38.1 | 5.1 |

| 4 | 4'-CH₃ | 4.1 | 304.21 | 38.1 | 12.3 |

| 5 | 3'-NO₂ | 3.7 | 335.17 | 83.9 | 2.7 |

Note: This table represents a hypothetical dataset that would be the foundation for a QSAR study. The goal would be to derive an equation that predicts the biological activity based on the calculated descriptors.

Medicinal Chemistry Research and Biological Activity Investigations Excluding Clinical/dosage/safety

Scaffold Design and Optimization for Target Interaction

The N-benzyl-bromobenzene-diamine core is a key structural motif in medicinal chemistry, valued for its utility as an intermediate and building block in the synthesis of more complex molecules and potential therapeutic agents. smolecule.com The design of novel compounds often involves using this scaffold as a starting point for creating derivatives with specific biological activities. For instance, N-benzyl substituted scaffolds have been investigated for their potential as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response. nih.gov

Optimization of these scaffolds is a critical step in drug discovery. Medicinal chemistry efforts have led to the identification of derivatives with high potency for their intended targets. For example, optimization of a different but related scaffold, N-benzyl-2-phenylpyrimidin-4-amine, resulted in compounds with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov This process typically involves modifying the scaffold to enhance its binding affinity and selectivity for a specific biological target, thereby improving its potential as a drug candidate.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For scaffolds related to 1-N-benzyl-2-bromobenzene-1,4-diamine, SAR studies have provided crucial insights for designing more potent and selective compounds.

In the development of inhibitors for the Keap1-Nrf2 protein-protein interaction (PPI), SAR studies on a 1,4-bis(arylsulfonamido)-naphthalene scaffold revealed that specific substitutions are critical for activity. nih.gov For example, introducing an O-linked benzyl (B1604629) fragment at a particular position on the naphthalene core led to the most potent Keap1-Nrf2 PPI inhibition. nih.gov Specifically, a 2-(4-fluorobenzyloxy) substitution on the naphthalene scaffold resulted in a compound with an IC50 of 64.5 nM in a fluorescence polarization assay. nih.gov

Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives acting as USP1/UAF1 inhibitors, a strong correlation was observed between the compounds' IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov These studies help elucidate the specific chemical features, such as the placement and nature of substituent groups, that are essential for molecular recognition and biological effect.

Investigation of Biological Activities in In Vitro Models

The biological effects of derivatives based on the N-benzyl-bromobenzene-diamine scaffold have been extensively studied using a variety of in vitro models, including enzyme inhibition assays, receptor binding studies, and cell-based functional assays.

Derivatives of related scaffolds have shown significant inhibitory activity against a range of enzymes implicated in disease.

Cholinesterases: Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives containing N-benzyl groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov While none of the tested compounds showed activity against AChE, twelve compounds demonstrated inhibitory activity against BChE. nih.gov In another study, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were also assessed for AChE inhibition. juniperpublishers.com

USP1/UAF1: As previously mentioned, medicinal chemistry optimization led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives that possess nanomolar potency in inhibiting the USP1/UAF1 deubiquitinase complex. nih.gov One such derivative, ML323, was identified through these efforts. nih.gov

VEGFR-2: In the pursuit of novel anticancer agents, derivatives of a 1-benzyl-5-bromoindolin-2-one scaffold were synthesized. Two compounds from this series, 7c and 7d, showed good inhibitory activity against VEGFR-2, a key receptor in angiogenesis, with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com

| Compound Series | Target Enzyme | Key Finding/IC50 Value | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | Nanomolar inhibitory potency | nih.gov |

| 1-benzyl-5-bromoindolin-2-one derivative (7c) | VEGFR-2 | 0.728 µM | mdpi.com |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | 0.503 µM | mdpi.com |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives | Butyrylcholinesterase (BChE) | 12 compounds showed inhibitory activity | nih.gov |

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

5-HT Receptors: Studies on N-benzyltryptamines, which share the N-benzyl feature, have explored their binding to serotonin (5-HT) receptors. These investigations found that N-benzyl substitution can influence affinity and potency at 5-HT2 receptor subtypes. researchgate.netplos.org While some N-benzyltryptamines showed affinities in the nanomolar range for 5-HT2A receptors, functional assays revealed they were often full agonists at the 5-HT2C receptor subtype. researchgate.net

Keap1-Nrf2 Protein-Protein Interaction: As discussed in the SAR section, derivatives have been designed to inhibit the Keap1-Nrf2 protein-protein interaction. A naphthalene scaffold derivative with a 2-(4-fluorobenzyloxy) substitution, compound 12d, was identified as a potent inhibitor with an IC50 of 14.2 nM in a TR-FRET assay. nih.gov This inhibition is designed to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress. nih.gov

Cell-based assays provide a more complex biological system to evaluate the effects of new compounds.

Antineoplastic Activity: The antineoplastic potential of related compounds has been demonstrated in various cancer cell lines. Derivatives of a 1-benzyl-5-bromoindolin-2-one scaffold were assessed against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Compound 7d was particularly effective against MCF-7 cells, with an IC50 value of 2.93 ± 0.47 µM. mdpi.com Further investigation into its mechanism showed that it induced apoptosis, as evidenced by an increase in the levels of apoptotic markers like caspase-3 and Bax. mdpi.com

Anti-inflammatory and Anti-oxidative Mechanisms: The N-benzyl scaffold is part of molecules designed to inhibit the NLRP3 inflammasome, indicating a potential anti-inflammatory mechanism. nih.gov In other studies, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and evaluated for their antioxidant and anti-inflammatory properties. mdpi.com One derivative, 10c, was found to be the most potent inhibitor of the enzyme lipoxygenase (IC50 = 10 μM), an indicator of anti-inflammatory effect, and also showed significant anti-lipid peroxidation activity. mdpi.com

Antimicrobial Activity: The antimicrobial properties of related structures have also been explored. A series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated in vitro against Leishmania mexicana. nih.gov New benzofuran–pyrazole-based compounds have been tested against various bacterial and fungal isolates, including S. aureus, E. coli, and C. albicans, showing potential as antimicrobial agents. mdpi.com Similarly, a series of benzyl moiety-possessing 1,3,4-oxadiazole derivatives were synthesized and evaluated for in-vitro antimicrobial activity against several priority pathogens. impactfactor.org

| Compound Series | Assay Type | Target | Key Finding/IC50/MIC Value | Reference |

|---|---|---|---|---|

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | Antineoplastic | MCF-7 breast cancer cells | IC50 = 2.93 ± 0.47 µM | mdpi.com |

| N-benzyl...imine oxide (10c) | Anti-inflammatory | Soybean Lipoxygenase (LOX) | IC50 = 10 µM | mdpi.com |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Antimicrobial (Antileishmanial) | Leishmania mexicana | Compounds 7 and 8 showed highest activity | nih.gov |

| Benzyl...1,3,4-oxadiazole derivatives (1f, 1j, 1i, 1h, 1g) | Antimicrobial | Various bacterial and fungal strains | Exhibited good antimicrobial activity | impactfactor.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in medicinal chemistry to understand how a ligand, such as a derivative of this compound, interacts with its protein target at the molecular level.

For instance, docking studies were performed on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives to understand their interactions with monoamine oxidase and cholinesterase enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the active compounds and amino acid residues within the binding site of the protein. nih.gov

In the study of 1-benzyl-5-bromoindolin-2-one derivatives as VEGFR-2 inhibitors, molecular docking and dynamic simulations were used to explore the binding mode of the most active compound (7d) within the VEGFR-2 active site. mdpi.com Similarly, docking studies of benzyl scaffold-bearing 1,3,4-oxadiazoles with the enzyme peptide deformylase were conducted to support their observed antimicrobial activity. impactfactor.org These computational insights are invaluable for rational drug design and for optimizing lead compounds to improve their binding affinity and selectivity.

Prodrug and Drug Delivery Strategies (Concept and Design)

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. nih.govrsc.org For a molecule like this compound, which contains primary and secondary amine functionalities, several prodrug approaches could be conceptually applied.

The primary amine group could be a target for modification to enhance properties such as solubility or membrane permeability. For instance, acylation of the amine to form an amide prodrug could increase lipophilicity, potentially improving its absorption across biological membranes. rsc.org Another strategy could involve the formation of a Schiff base, which can be designed to be hydrolyzed under specific physiological pH conditions to release the active parent drug.

Similarly, the secondary amine could be targeted for prodrug design. For example, the formation of a carbamate could modulate the compound's physicochemical properties. The choice of the promoiety would be critical in controlling the rate and location of the parent drug's release. nih.gov

It is important to emphasize that these are general concepts, and no specific prodrugs of this compound have been reported in the scientific literature. The design and synthesis of such prodrugs would require extensive research to determine the optimal chemical modifications and to evaluate their bioconversion and subsequent activity.

Metabolomic Profiling of In Vitro Biotransformations

Metabolomic profiling is a powerful tool used to identify the metabolic fate of a compound by analyzing its biotransformation products. nih.gov There are no published studies on the metabolomic profiling or in vitro biotransformation of this compound.

Based on the structure of the compound, several metabolic pathways could be anticipated. The benzyl group could be susceptible to hydroxylation on the aromatic ring or oxidation of the methylene (B1212753) bridge. The phenylenediamine core could undergo oxidation, and the bromine atom might be a site for dehalogenation, although this is generally a less common metabolic pathway for aryl bromides compared to other halogens.

Furthermore, the amine groups are likely targets for metabolic enzymes. Phase I metabolism could involve N-debenzylation or oxidation. Phase II metabolism would likely involve conjugation reactions, such as glucuronidation or sulfation of the amine groups or any hydroxylated metabolites formed in Phase I. Acetylation of the primary amine is also a common metabolic pathway for aromatic amines.

To definitively determine the metabolic profile of this compound, in vitro studies using liver microsomes, hepatocytes, or other enzyme systems would be necessary. These experiments, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, would allow for the identification and quantification of its metabolites. Without such studies, the metabolic fate of this specific compound remains unknown.

Materials Science Applications

Polymer Chemistry: Monomers for Polymer and Resin Synthesis

In polymer chemistry, aromatic diamines are fundamental monomers for the synthesis of high-performance polymers and resins, often through step-growth polymerization reactions. The structure of 1-N-benzyl-2-bromobenzene-1,4-diamine, containing two reactive amine groups, positions it as a candidate monomer for creating novel polymeric materials. The primary (-NH₂) and secondary (-NH-benzyl) amines can react with various co-monomers, such as diacyl chlorides or dianhydrides, to form polyamides and polyimides, respectively.

The presence of the bulky benzyl (B1604629) group and the bromine atom on the benzene (B151609) ring is expected to impart specific properties to the resulting polymers. These substituents can disrupt chain packing, potentially leading to amorphous polymers with increased solubility in organic solvents. Furthermore, the bromine atom can enhance the flame retardancy and increase the refractive index of the material. The benzyl group can improve thermal stability. While direct synthesis of polymers from this specific diamine is not extensively documented in public literature, its potential can be inferred from the well-established chemistry of similar aromatic diamines used in polymer synthesis kashanu.ac.ir.

Table 1: Potential Polymer Synthesis Applications for this compound

| Polymer Type | Co-monomer | Key Polymer Properties Influenced by Monomer Structure |

| Polyamides | Diacyl Chlorides (e.g., Terephthaloyl chloride) | Enhanced solubility, thermal stability, flame retardancy |

| Polyimides | Dianhydrides (e.g., Pyromellitic dianhydride) | Improved processability, high refractive index, modified dielectric properties |

| Polyureas | Diisocyanates (e.g., Toluene diisocyanate) | Asymmetric structures, altered mechanical properties |

Development of Functional Materials and Dyes

The primary aromatic amine group in this compound serves as a key functional group for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants used across various industries ajol.infonih.gov. The synthesis typically involves a two-step process:

Diazotization : The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, usually generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C) unb.ca.

Diazo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component—an electron-rich nucleophile such as a phenol, naphthol, or another aromatic amine—to form the stable azo dye nih.gov.

The specific substituents on the aromatic rings of both the diazonium salt and the coupling component determine the final color and properties of the dye. In the case of this compound, the bromo and benzyl groups would act as auxochromes, modifying the chromophore and influencing the dye's color, lightfastness, and affinity for different substrates like polyester fabrics researchgate.net. Electron-withdrawing groups like bromine can cause a bathochromic (deepening of color) shift.

Table 2: Hypothetical Azo Dyes from this compound

| Coupling Component | Resulting Dye Structure (Simplified) | Expected Color Class | Potential Application |

| 2-Naphthol | Benzyl-bromo-benzene-azo-naphthol | Orange to Red | Textile Dyeing |

| Aniline (B41778) | Benzyl-bromo-benzene-azo-aniline | Yellow to Orange | Pigments |

| Phenol | Benzyl-bromo-benzene-azo-phenol | Yellow | Indicators, Functional Dyes |

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures constructed from organic building blocks linked by strong covalent bonds nih.govresearchgate.net. Their high porosity, low density, and tunable functionality make them promising materials for applications in gas storage, separation, and catalysis researchgate.net.

The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular building units dictates the topology of the resulting framework. Aromatic amines and diamines are common building blocks used as linkers in COF synthesis. For instance, related compounds like 4-Bromobenzene-1,2-diamine (B31645) are recognized as organic monomers for the synthesis of COFs bldpharm.com.

Given its structure as a substituted diamine, this compound could serve as a functional linker in the design of novel COFs. Its two amine groups can react with aldehyde-containing monomers to form imine-linked COFs. The incorporation of this specific linker would introduce both bromine and benzyl functionalities directly into the porous framework. These functional groups can:

Tune Pore Properties : The bulky benzyl groups can influence the pore size and shape of the COF.

Serve as Active Sites : The bromine atom can act as a site for post-synthetic modification, allowing for the introduction of further functionalities.

Enhance Selectivity : The specific chemical environment created by the benzyl and bromo groups could enhance the selectivity of the COF for certain guest molecules, for applications such as the separation of benzene and cyclohexane mixtures nih.gov.

Optoelectronic Properties and Applications (if applicable)

The potential incorporation of this compound into extended conjugated systems, such as certain polymers, dyes, or COFs, suggests possible applications in optoelectronics. Materials with extensive π-conjugated systems often exhibit interesting electronic and optical properties, including charge carrier mobility and light absorption/emission.

In Azo Dyes : Azo dyes can possess photoelectronic properties, and their electronic behavior can be tuned by altering the substituent groups on the aromatic rings ajol.info.

In COFs : COFs can be designed to be semiconducting, making them candidates for applications in electronic devices that rely on charge carrier transport, such as sensors, solar cells, and light-emitting diodes researchgate.net.

By serving as a building block, this compound could contribute to the development of new functional materials where the electronic properties are finely tuned by its specific substituents. The aromatic nature of the molecule, combined with the potential for creating extended conjugated structures through polymerization or COF formation, provides a basis for exploring its utility in optoelectronic devices.

Catalytic Applications and Ligand Design

Design and Synthesis of Ligands Incorporating the Diamine Moiety

There is currently no available scientific literature that specifically describes the design and synthesis of ligands incorporating the 1-N-benzyl-2-bromobenzene-1,4-diamine moiety.

Application in Transition Metal-Catalyzed Organic Reactions (e.g., C-N cross-coupling)

Specific applications of this compound or its derivatives in transition metal-catalyzed organic reactions, including C-N cross-coupling, have not been reported in the reviewed literature.

Investigation of Catalytic Mechanisms and Selectivity

As there are no reported catalytic applications for ligands derived from this compound, no investigations into the catalytic mechanisms or selectivity of such systems have been published.

Development of Heterogeneous Catalysts

The development of heterogeneous catalysts based on this compound has not been documented in the scientific literature.

Advanced Analytical and Separation Techniques for Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of 1-N-benzyl-2-bromobenzene-1,4-diamine. Its high resolving power allows for the effective separation of the target compound from potential impurities, such as unreacted starting materials, intermediates, and side-products.

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a molecule with the diverse polarity of this compound. The hydrophobic benzyl (B1604629) and bromobenzene (B47551) moieties, combined with the polar amine groups, allow for effective retention and separation on a non-polar stationary phase.

Typical HPLC Parameters:

Column: A C18 (octadecylsilyl) column is a standard choice for retaining the compound through hydrophobic interactions. To mitigate peak tailing, which can occur with basic analytes like amines, columns with high-density bonding, end-capping, or those with polar-embedded groups are often preferred.

Mobile Phase: A gradient elution using a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is typically employed. mdpi.com The aqueous component is often modified with an acid, such as formic acid or trifluoroacetic acid, to protonate the amine groups. This ensures consistent interaction with the stationary phase and improves peak shape. An ammonium (B1175870) acetate (B1210297) buffer may also be used, particularly for methods intended to be compatible with mass spectrometry. thermofisher.com

Detection: Given the presence of multiple aromatic rings, UV-Vis detection is a robust and straightforward choice. A Diode Array Detector (DAD) is particularly useful as it can acquire full UV-Vis spectra for each peak, aiding in peak purity assessment and identification. For enhanced sensitivity, pre-column derivatization with a fluorescent tag can be performed, followed by fluorescence detection (FLD). nih.gov

Quantification: Accurate quantification is achieved by creating a calibration curve with certified reference standards of this compound. The area of the chromatographic peak is measured at several concentrations and plotted to establish a linear response. The concentration of the compound in test samples is then determined from this curve. The use of an internal standard can enhance the precision and accuracy of the analysis.

Research Findings: While direct HPLC methods for this compound are not prevalent in existing literature, extensive research on structurally related compounds provides a solid framework for method development. The analysis of aromatic amines and N-benzylated compounds frequently utilizes C18 columns with acidified acetonitrile-water mobile phases. thermofisher.comsielc.com The bromine substituent on the aromatic ring will increase the compound's hydrophobicity, leading to a longer retention time compared to its non-brominated analog, a factor that must be considered during gradient optimization.

Interactive Data Table: Hypothetical HPLC Purity Profile of a this compound Synthesis Batch

This table illustrates a potential outcome of an HPLC analysis for a production batch of this compound, detailing the main product and possible impurities.

| Peak ID | Retention Time (min) | Tentative Identification | Area % |

| 1 | 3.1 | 2-Bromo-1,4-phenylenediamine (starting material) | 0.35 |

| 2 | 5.4 | Benzyl alcohol (reagent impurity) | 0.10 |

| 3 | 10.8 | This compound | 99.20 |

| 4 | 12.5 | Isomeric impurity | 0.25 |

| 5 | 14.2 | Over-benzylated product | 0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying volatile and semi-volatile compounds. For an analyte like this compound, which has a relatively high molecular weight and polar amine groups, direct GC analysis can be problematic due to poor volatility and potential thermal degradation. Consequently, derivatization is typically a required step.

The primary and secondary amine groups can be converted into less polar, more volatile derivatives. This is commonly achieved through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

GC-MS Workflow:

Derivatization: The sample is treated with a suitable derivatizing agent to convert the amine functional groups into more volatile esters or silyl (B83357) ethers.

GC Separation: The derivatized sample is injected into the GC, where a temperature-programmed capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) separates the components based on their boiling points and interactions with the stationary phase.

MS Detection and Identification: As each compound elutes from the column, it is fragmented and ionized by an electron impact (EI) source. The mass spectrometer then separates the resulting ions by their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint that can be compared against a spectral library for identification.

Research Findings: GC-MS is a standard method for the analysis of aromatic amines in various matrices, though often requiring a derivatization step. unizar.es The mass spectrum of derivatized this compound is expected to exhibit a distinct molecular ion peak. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91), and the characteristic isotopic signature of bromine (79Br and 81Br in a roughly 1:1 ratio) would be evident in the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for identification.

Interactive Data Table: Predicted GC-MS Data for Derivatized Analytes

This table outlines the expected retention and mass spectral characteristics for the target compound and related substances after derivatization.

| Analyte (Trifluoroacetyl Derivative) | Predicted Retention Index Range | Characteristic Mass Fragments (m/z) |

| Derivatized 2-Bromo-1,4-phenylenediamine | 1500-1700 | Molecular ion, fragments showing loss of trifluoroacetyl groups |

| Derivatized this compound | 2200-2500 | Molecular ion with Br isotope pattern, loss of benzyl (m/z 91), loss of trifluoroacetyl groups |

| Derivatized Isomeric Impurity | 2100-2400 | Similar to main compound, but with different relative ion abundances |

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) provides a different separation mechanism compared to HPLC, making it an excellent orthogonal technique for method validation and the characterization of charged species. Its high efficiency and low sample consumption are significant advantages.

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The analysis is performed in a narrow capillary filled with a background electrolyte (BGE). By using an acidic BGE (e.g., a phosphate (B84403) or citrate (B86180) buffer with a pH below the pKa of the amine groups), the analyte becomes positively charged and migrates in the applied electric field according to its charge-to-size ratio.

Research Findings: CE has been effectively used for the separation of a wide array of aromatic amines. tandfonline.comhelixchrom.com The technique's resolving power can often separate isomers that are difficult to resolve by HPLC. The migration time and selectivity in CE can be fine-tuned by adjusting the pH, concentration, and organic modifier content of the BGE. For separating the neutral impurities from the main charged compound, Micellar Electrokinetic Chromatography (MEKC), which incorporates surfactants into the BGE, can be a valuable approach. Coupling CE with mass spectrometry (CE-MS) can provide definitive identification of the separated peaks. sielc.com

Interactive Data Table: Proposed Starting Conditions for CE Analysis

This table provides a set of initial parameters for developing a CE method for this compound.

| Parameter | Value/Condition |

| Capillary | Fused Silica (B1680970), 50 cm effective length, 50 µm I.D. |

| Background Electrolyte | 25 mM Sodium Phosphate, pH 3.0 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (pressure) |

| Detection | Diode Array Detector (DAD) at 214 nm and 254 nm |

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ spectroscopic methods. These techniques allow for real-time monitoring of the reaction progress without the need for manual sampling, providing valuable kinetic and mechanistic data.

In-Situ FT-IR and Raman Spectroscopy: By inserting a fiber-optic probe into the reaction vessel, changes in the vibrational spectra of the reactants and products can be tracked over time. For the synthesis of this compound, one could monitor the decrease in the N-H stretching bands of the starting diamine and the concurrent appearance of bands corresponding to the newly formed secondary amine.

In-Situ NMR Spectroscopy: This powerful technique provides detailed structural information on all soluble species in the reaction mixture. nih.govsigmaaldrich.com By acquiring NMR spectra at regular intervals, the concentrations of reactants, intermediates, and the final product can be determined, allowing for a thorough understanding of the reaction kinetics and the identification of any transient species.

Research Findings: The use of in-situ spectroscopy for reaction monitoring is a well-established practice in modern process chemistry. nih.govlcms.czjalsnet.com These Process Analytical Technologies (PAT) are crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to improved yield, purity, and process safety.

Interactive Data Table: Key Spectroscopic Markers for Reaction Monitoring